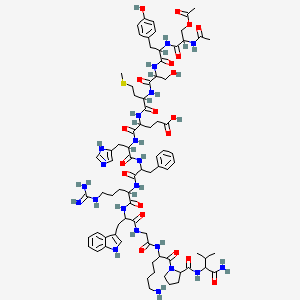

![molecular formula C20H25N2P B12061954 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)

2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(2-(Diisopropylphosphanyl)phényl)-1-méthyl-1H-benzo[d]imidazole est un composé organique complexe appartenant à la classe des benzimidazoles. Les benzimidazoles sont des composés aromatiques hétérocycliques constitués d'un cycle benzénique fusionné à un cycle imidazole. Ce composé particulier se distingue par sa structure unique, qui comprend un groupe diisopropylphosphanyl lié au cycle phényle et un groupe méthyle sur le cycle benzimidazole.

Méthodes De Préparation

La synthèse du 2-(2-(Diisopropylphosphanyl)phényl)-1-méthyl-1H-benzo[d]imidazole implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau benzimidazole : Le noyau benzimidazole peut être synthétisé par condensation de l'o-phénylènediamine avec de l'acide formique ou d'autres aldéhydes en milieu acide.

Introduction du groupe diisopropylphosphanyl : Le groupe diisopropylphosphanyl peut être introduit par une réaction de couplage croisé catalysée au palladium, telle que le couplage de Suzuki-Miyaura, en utilisant un précurseur phosphanyle approprié.

Méthylation : Le groupe méthyle peut être introduit par des réactions d'alkylation en utilisant de l'iodure de méthyle ou des réactifs similaires.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la capacité de production, en utilisant souvent des réacteurs à écoulement continu et des plateformes de synthèse automatisées pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Le 2-(2-(Diisopropylphosphanyl)phényl)-1-méthyl-1H-benzo[d]imidazole subit diverses réactions chimiques, notamment :

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils comprennent souvent divers dérivés benzimidazoles substitués et des oxydes de phosphine.

Applications de la recherche scientifique

Le 2-(2-(Diisopropylphosphanyl)phényl)-1-méthyl-1H-benzo[d]imidazole a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 2-(2-(Diisopropylphosphanyl)phényl)-1-méthyl-1H-benzo[d]imidazole implique son interaction avec des cibles moléculaires par le biais de ses fragments phosphanyle et benzimidazole. Le groupe phosphanyle peut se coordonner avec des ions métalliques, formant des complexes stables qui peuvent catalyser diverses réactions chimiques . Le cycle benzimidazole peut interagir avec des macromolécules biologiques, telles que les protéines et les acides nucléiques, inhibant potentiellement leur fonction ou modifiant leur activité .

Applications De Recherche Scientifique

2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with molecular targets through its phosphanyl and benzimidazole moieties. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The benzimidazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function or altering their activity .

Comparaison Avec Des Composés Similaires

Les composés similaires au 2-(2-(Diisopropylphosphanyl)phényl)-1-méthyl-1H-benzo[d]imidazole comprennent d'autres dérivés benzimidazoles et des composés aromatiques substitués par des phosphanyles. Voici quelques exemples :

2-Phénylbenzimidazole : Il ne possède pas le groupe phosphanyle, mais partage le noyau benzimidazole.

2-(Diphénylphosphanyl)phénylbenzimidazole : Structure similaire, mais avec un diphénylphosphanyl au lieu d'un diisopropylphosphanyl.

1-Méthyl-2-phénylbenzimidazole : Structure similaire, mais sans le groupe phosphanyle.

La singularité du 2-(2-(Diisopropylphosphanyl)phényl)-1-méthyl-1H-benzo[d]imidazole réside dans la combinaison du groupe diisopropylphosphanyl et du cycle benzimidazole substitué par un méthyle, qui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C20H25N2P |

|---|---|

Poids moléculaire |

324.4 g/mol |

Nom IUPAC |

[2-(1-methylbenzimidazol-2-yl)phenyl]-di(propan-2-yl)phosphane |

InChI |

InChI=1S/C20H25N2P/c1-14(2)23(15(3)4)19-13-9-6-10-16(19)20-21-17-11-7-8-12-18(17)22(20)5/h6-15H,1-5H3 |

Clé InChI |

RGYYYYMIZGKBRJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)P(C1=CC=CC=C1C2=NC3=CC=CC=C3N2C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)

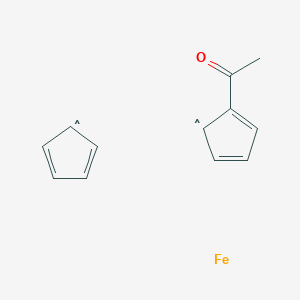

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)

![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)